molecular formula C15H30O2 B14400651 Cyclopentadecane-1,5-diol CAS No. 89328-34-7

Cyclopentadecane-1,5-diol

Cat. No.: B14400651
CAS No.: 89328-34-7
M. Wt: 242.40 g/mol
InChI Key: RKCPMVMJZBWSMR-UHFFFAOYSA-N
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Description

Cyclopentadecane-1,5-diol is an organic compound with the molecular formula C15H30O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentadecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentadecane-1,5-diol can be synthesized through the reduction of cyclopentadecane-1,5-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically involves dissolving the dione in an appropriate solvent, such as ethanol or tetrahydrofuran (THF), and then adding the reducing agent slowly while maintaining the reaction temperature.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of cyclopentadecane-1,5-dione to the diol. The reaction is carried out under high pressure and temperature to ensure complete conversion and high yield .

Chemical Reactions Analysis

Types of Reactions

Cyclopentadecane-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form cyclopentadecane-1,5-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the diol can lead to the formation of cyclopentadecane.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: Cyclopentadecane-1,5-dione.

    Reduction: Cyclopentadecane.

    Substitution: Cyclopentadecane derivatives with substituted functional groups.

Scientific Research Applications

Cyclopentadecane-1,5-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of cyclopentadecane-1,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the diol can interact with enzymes and receptors, potentially modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Cyclopentadecane-1,5-diol can be compared with other similar compounds, such as:

    Cyclopentadecane: Lacks the hydroxyl groups and has different chemical reactivity.

    Cyclopentadecane-1,5-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different chemical properties and reactivity.

    1,5-Pentanediol: A smaller diol with different applications and reactivity.

This compound is unique due to its larger ring structure and the presence of two hydroxyl groups, which confer distinct chemical and physical properties .

Properties

CAS No.

89328-34-7

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

cyclopentadecane-1,5-diol

InChI

InChI=1S/C15H30O2/c16-14-10-7-5-3-1-2-4-6-8-11-15(17)13-9-12-14/h14-17H,1-13H2

InChI Key

RKCPMVMJZBWSMR-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCC(CCCC1)O)O

Origin of Product

United States

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